Quingestanol acetate

Description

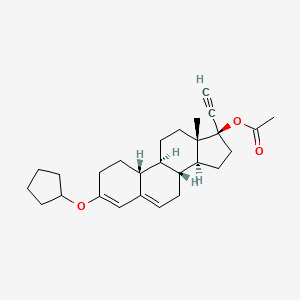

Structure

2D Structure

3D Structure

Properties

CAS No. |

3000-39-3 |

|---|---|

Molecular Formula |

C27H36O3 |

Molecular Weight |

408.6 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C27H36O3/c1-4-27(30-18(2)28)16-14-25-24-11-9-19-17-21(29-20-7-5-6-8-20)10-12-22(19)23(24)13-15-26(25,27)3/h1,9,17,20,22-25H,5-8,10-16H2,2-3H3/t22-,23+,24+,25-,26-,27-/m0/s1 |

InChI Key |

FLGJKPPXEKYCBY-AKCFYGDASA-N |

SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC(=C4)OC5CCCC5)C)C#C |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CCC(=C4)OC5CCCC5)C)C#C |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC(=C4)OC5CCCC5)C)C#C |

Appearance |

Solid powder |

Other CAS No. |

3000-39-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Quingestanol acetate ; W 4540; W-4540; W4540. |

Origin of Product |

United States |

Pharmacological Mechanisms of Action of Quingestanol Acetate

Progesterone (B1679170) Receptor Agonism and Related Horminal Activities

Quingestanol (B80394) acetate (B1210297) primarily functions as a progestin, meaning it is a synthetic agonist of the progesterone receptor. wikipedia.orgwikiwand.com It is, in fact, a prodrug that is metabolized in the body to norethisterone, with quingestanol and norethisterone acetate as intermediate steps. wikipedia.orgkarger.com

Progestogenic Activity Profile

As a progestogen, Quingestanol acetate mimics the effects of natural progesterone. wikipedia.orgwikiwand.com Its progestational activity has been shown to be potent. nih.gov In comparative studies, this compound demonstrated notable progestomimetic activities when compared to other progestational molecules like chlormadinone (B195047) acetate, norgestrel, progesterone, norethisterone acetate, and lynestrol. nih.gov One study found it to be twice as effective as its parent compound, norethisterone acetate, in inducing secretory changes in the endometrium. nih.gov This activity is central to its contraceptive effect, which involves altering the uterine lining to inhibit implantation. nih.gov

Weak Androgenic Activity Considerations

This compound possesses weak androgenic activity. wikipedia.orgwikiwand.com This means that in addition to its primary progestogenic effects, it can also produce slight masculinizing effects. Research indicates that its androgenic potential is similar to that of norethisterone and its other prodrugs. iiab.me Studies in rats showed that it was about 1.5 times as effective as its parent compound in stimulating accessory sex organs, an indicator of androgenic action. nih.gov

Weak Estrogenic Activity Considerations

The compound also exhibits weak estrogenic activity. wikipedia.orgwikiwand.com In animal studies, this compound demonstrated an ability to stimulate uterine growth, an effect characteristic of estrogens. nih.gov The estrogenic properties of progestins derived from 19-nortestosterone, like this compound, can lead to a diphasic effect on certain biological parameters, such as vaginal sialic acid concentration in rats. bioscientifica.com

Endocrine System Modulation

This compound exerts its effects by modulating the endocrine system, particularly the hypothalamic-pituitary-gonadal (HPG) axis. nih.govnih.gov The HPG axis is a critical regulatory system for the reproductive and immune systems, and its fluctuation impacts hormone production and has systemic effects. wikipedia.org

Hypothalamic-Pituitary-Gonadal Axis Suppression

A key mechanism of action for this compound is the suppression of the hypothalamic-pituitary-gonadal axis. nih.gov This suppression is a common feature of progestins and is fundamental to their contraceptive efficacy. wikipedia.orgnih.gov By acting on this axis, this compound can alter the normal hormonal cycles that lead to ovulation.

A specific and crucial effect of this compound on the HPG axis is the suppression of the preovulatory peak of follicle-stimulating hormone (FSH). nih.gov FSH is a gonadotropin that plays a vital role in the development and maturation of ovarian follicles. wikidoc.org By suppressing the FSH surge that normally triggers the final stages of follicle maturation, this compound interferes with the ovulatory process. nih.govglowm.com This suppression of the midcycle FSH peak is a well-documented mechanism by which progestin-only contraceptives exert their effects. glowm.com

Interactive Data Table: Hormonal Activities of this compound

| Hormonal Activity | Receptor Interaction | Potency | Key Research Findings |

| Progestogenic | Progesterone Receptor Agonist | Potent | Twice as effective as norethisterone acetate in inducing endometrial secretory changes. nih.gov |

| Androgenic | Androgen Receptor Agonist | Weak | 1.5 times more effective than its parent compound in stimulating accessory sex organs in rats. nih.gov |

| Estrogenic | Estrogen Receptor Agonist | Weak | Stimulates uterine growth in animal models. nih.gov |

Luteinizing Hormone Peak Suppression

A primary mechanism of action for this compound is the suppression of the mid-cycle surge of pituitary gonadotropins, specifically the Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). glowm.comnih.gov This preovulatory peak is a critical trigger for ovulation. google.com Studies have demonstrated that continuous administration of this compound effectively suppresses or completely abolishes this essential LH peak. nih.govwho.int This inhibitory action on gonadotropin release is a key factor in preventing ovulation. glowm.comwho.int While basal levels of gonadotropins may remain largely unchanged, the absence of the mid-cycle surge disrupts the normal ovulatory process. glowm.com

Alterations in Gonadal Hormone Levels

The disruption of the normal gonadotropin cycle, particularly the suppression of the LH surge, directly impacts the steroidogenic activity of the ovaries. glowm.com This results in measurable changes in the levels of key gonadal hormones, including estrogens and progesterone. nih.gov

Research conducted on women receiving continuous microdoses of this compound has identified significant alterations in the pattern of urinary estrogen excretion. nih.gov In a normal menstrual cycle, estrogen levels fluctuate, with a notable peak prior to ovulation. glowm.com Treatment with this compound disrupts this typical pattern, indicating an interference with ovarian follicular development and its estrogen-producing function. nih.gov

Following ovulation, the corpus luteum is formed and begins to secrete progesterone, which is essential for preparing the endometrium for implantation. google.comglowm.com Treatment with this compound leads to a marked decrease in serum progesterone levels during the luteal phase. nih.govulb.ac.be This is believed to occur through two primary mechanisms. Firstly, the suppression of the mid-cycle LH and FSH surges can lead to the formation of functionally abnormal or defective corpora lutea that are incapable of producing normal amounts of progesterone. glowm.com Secondly, progestogens may exert a direct luteolytic effect on the corpus luteum, further inhibiting its steroidogenesis. glowm.com The resulting insufficient progesterone exposure impairs the normal development of a secretory endometrium. nih.gov

Table 1: Summary of Hormonal Effects of this compound

| Hormone | Effect | Mechanism | Source(s) |

| Luteinizing Hormone (LH) | Suppression of the preovulatory peak. | Inhibition of cyclic gonadotropin release from the pituitary gland. | glowm.comnih.govwho.int |

| Follicle-Stimulating Hormone (FSH) | Suppression of the preovulatory peak. | Inhibition of cyclic gonadotropin release from the pituitary gland. | glowm.comnih.gov |

| Estrogens (Urinary) | Alteration of normal excretion patterns. | Disruption of ovarian follicular development due to gonadotropin suppression. | nih.gov |

| Progesterone (Serum) | Decrease during the luteal phase. | Formation of functionally abnormal corpora lutea; potential direct luteolytic effects. | glowm.comnih.gov |

Urinary Estrogen Alterations

Cellular and Tissue-Level Mechanisms

Endometrial Morphology and Histochemistry Modulation

Studies have shown that this compound, a potent progestogen, significantly modifies the histology (microscopic structure) and histochemistry (chemical makeup) of the human endometrium. researchgate.net Even when ovulation is not consistently inhibited, these endometrial changes can create an environment that is unfavorable for embryo implantation. glowm.comwho.int

Treatment with this compound can result in a slightly altered or retarded endometrial morphology. nih.govjogi.co.in General effects of progestogens include a rapid progression from proliferative to early secretory changes, followed by endometrial regression. glowm.com This regression is characterized by a compact stroma, sparse atrophic glands, and a flattened epithelium, creating an asynchronous and unreceptive endometrium. researchgate.netglowm.com

A key aspect of the histochemical modulation of the endometrium by this compound involves changes to protein and hydrocarbon synthesis. researchgate.net Research has indicated that treatment with the compound affects many aspects of protein synthesis within the endometrium. bioscientifica.com This includes the synthesis and secretion of glycoproteins, which are crucial for endometrial receptivity and the implantation process. researchgate.net While specific effects on glycoproteins like glycodelin have been studied for other progestins, the foundational finding for this compound is its ability to alter the general synthesis of endometrial proteins, thereby changing the characteristics of uterine secretions. researchgate.netbioscientifica.com

Table 2: Summary of Endometrial Effects of this compound

| Feature | Observed Change | Implication | Source(s) |

| Histology | Slightly altered/retarded morphology; compact stroma, atrophic glands. | Creates an endometrium that is asynchronous and unreceptive to implantation. | researchgate.netglowm.comnih.gov |

| Histochemistry | Altered protein and hydrocarbon synthesis. | Changes the biochemical environment of the uterus. | researchgate.net |

| Glycoprotein (B1211001) Synthesis | Affected protein synthesis. | Modifies uterine secretions, potentially inhibiting implantation. | researchgate.netbioscientifica.com |

Compound Reference Table

Secretory Vesicle Observations

This compound, a potent progestogen, significantly alters the histology and histochemistry of the endometrium. While the mechanisms of transport across cellular membranes are not directly changed, the compound likely competes with estrogens for binding sites. researchgate.net This competition is thought to change the synthesis of proteins and hydrocarbons. researchgate.net Ultrastructural studies of the endometrium after treatment with this compound have shown that many aspects of protein synthesis are affected. bioscientifica.com Specifically, despite ovulation occurring, the typical subnuclear vacuolation, which is indicative of secretory activity, does not happen. bioscientifica.com These findings suggest an alteration in the formation and function of secretory vesicles within the endometrial glandular cells.

Endometrial Regeneration Processes

This compound administration leads to notable alterations in the normal regenerative processes of the endometrium. Histological examinations have revealed that the compound can induce a variety of endometrial patterns, including atrophic, proliferative, or atypical secretory states. researchgate.net Generally, progestogens like this compound can cause the endometrium to become thin and atrophic, which is an unsuitable environment for implantation. wikipedia.orgiiab.me In some cases, the endometrial glands show suppressed proliferative activity, leading to atrophy. biosciencejournals.com The duration of therapy may influence the degree of modification in endometrial regeneration. researchgate.net These changes, which render the endometrium unreceptive, are a key aspect of its contraceptive effect. iarc.fr

Cervical Mucus Properties and Sperm Penetration Inhibition

One of the primary contraceptive mechanisms of this compound involves altering the properties of cervical mucus to inhibit sperm penetration. nih.govwikipedia.org Under the influence of progestogens, the cervical mucus becomes thick, viscous, and scant, with increased cellularity. glowm.com This change in consistency creates a barrier that is largely impenetrable to sperm, preventing them from reaching the upper genital tract. iarc.frwikipedia.org Studies have shown that treatment with this compound leads to a decrease in the water content of the cervical mucus, which increases its viscosity. wikipedia.org The characteristic ferning pattern and spinnbarkeit (stretchability) of the mucus, which are typically prominent during the ovulatory phase, are markedly reduced or disappear entirely. glowm.com This alteration of cervical mucus is a consistent effect, even at low doses, and plays a significant role in the compound's contraceptive efficacy. nih.govannualreviews.org

Corpus Luteum Function Disturbances

This compound can interfere with the normal function of the corpus luteum. nih.gov Although ovulation may still occur in some cycles during treatment, the resulting corpora lutea are often functionally abnormal, producing subnormal levels of progesterone. glowm.com This luteal phase defect is a significant contributor to the contraceptive effect. The suppression of progesterone production may stem from two potential mechanisms: interference with the normal gonadotropin stimulation of the corpus luteum due to suppressed mid-cycle peaks of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), or a direct luteolytic effect. nih.govglowm.comwho.int A decrease in serum progesterone during the luteal phase has been observed in women treated with this compound. nih.gov

Tubal Transport Mechanisms

Alterations in the transport of the ovum through the fallopian tubes are another theoretical mechanism of action for progestogens like this compound. wikipedia.orgslideserve.com The motility of the fallopian tubes and the function of the tubal epithelium, which are crucial for gamete transport, are regulated by estrogen and progesterone. glowm.com It has been suggested that progestogens could accelerate tubal transport. annualreviews.orgwho.int This rapid transit would mean the ovum arrives in the uterus at a time when the endometrium is not yet receptive to implantation, thereby preventing pregnancy. annualreviews.org However, it is also noted that progestogens may decrease tubal motility and ciliary action. wikipedia.org

Implantation Inhibition Theories

The primary mechanism for preventing pregnancy with this compound is often the inhibition of ovulation and changes in cervical mucus. iarc.fr However, changes to the endometrium that inhibit implantation are also a key factor. annualreviews.orgwho.int Progestogens like this compound alter the endometrial lining, making it unreceptive or hostile to the implantation of a fertilized ovum. iarc.frannualreviews.org The endometrium may become atrophic or display altered development, which can interfere with nidation. iiab.mewikipedia.org These histological and biochemical changes are considered a significant part of the compound's contraceptive action, particularly in cycles where ovulation and fertilization might have occurred. glowm.comannualreviews.org

Prostaglandin (B15479496) F2 Alpha Release and Synthesis Pathways

One of the proposed, though not definitively established, mechanisms contributing to the pharmacological effects of this compound involves the modulation of prostaglandin F2 alpha (PGF2α) synthesis and release, which may lead to a luteolytic effect—the regression of the corpus luteum. nih.govwho.intglowm.com this compound is a prodrug that is metabolized in the body to its active form, norethisterone, which is a synthetic progestogen. nih.gov Therefore, its actions are mediated by norethisterone. The influence of progestogens on PGF2α is complex and can involve multiple pathways, primarily targeting the enzymes responsible for prostaglandin biosynthesis.

The synthesis of PGF2α is a multi-step enzymatic process. It begins with the release of arachidonic acid from the cell membrane, which is then converted into the unstable intermediate Prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2. oup.comphysiology.orgbioscientifica.com Subsequently, PGH2 is converted into the biologically active PGF2α through one of several pathways mediated by enzymes from the aldo-keto reductase (AKR) superfamily. bioscientifica.comresearchgate.net

Key PGF2α Synthesis Pathways:

From PGH2 via AKR1C3: The enzyme aldo-keto reductase 1C3 (also known as PGF synthase) directly converts PGH2 to PGF2α. bioscientifica.com

From PGE2 via AKR1C1 and AKR1C2: Prostaglandin E2 (PGE2) can be converted to PGF2α by AKR1C1 and AKR1C2. bioscientifica.com

From PGD2 via AKR1C3: Prostaglandin D2 (PGD2) can be converted to 11β-PGF2α, an isomer of PGF2α, by AKR1C3. bioscientifica.com

Research into the effects of progestogens, including norethisterone, on these pathways has yielded varied results. Some studies suggest that progestogens can suppress the expression of COX-2, which is a rate-limiting enzyme in prostaglandin synthesis. oup.com For instance, progesterone has been shown to inhibit the induction of COX-2 in myometrial cells. oup.com Conversely, other studies have found that certain progestogens can stimulate the production of other prostaglandins (B1171923) by enhancing the expression of both COX-1 and COX-2. oup.com

A potential mechanism for norethisterone involves its interaction with aldo-keto reductases. The human enzymes AKR1C1 and AKR1C3 are not only involved in the synthesis of PGF2α but also in the metabolism of progesterone itself, converting it to the less active 20α-hydroxyprogesterone. nih.gov Research has demonstrated that norethisterone can act as an inhibitor of both AKR1C1 and AKR1C3. nih.gov This inhibitory action could theoretically alter the balance of prostaglandins and sex hormones within specific tissues.

Table 1: Inhibitory Effects of Norethisterone and Other Progestins on Human AKR1C1 and AKR1C3

| Compound | Target Enzyme | Inhibition Constant (K_i) in µM |

|---|---|---|

| Norethisterone | AKR1C1 | 48.0 |

| AKR1C3 | 6.6 | |

| Dydrogesterone | AKR1C1 | 1.9 |

| AKR1C3 | 0.5 | |

| Medroxyprogesterone acetate | AKR1C1 | 7.9 |

| AKR1C3 | 1.4 | |

| Levonorgestrel | AKR1C3 | 5.6 |

| Desogestrel | AKR1C3 | 39.1 |

Data sourced from a 2011 study on the inhibitory effects of progestins on 20-ketosteroid reductases. nih.gov

The release of PGF2α, particularly from the uterus, is significantly stimulated by the hormone oxytocin. wikipedia.orgnih.gov This process is believed to be mediated through the protein kinase C (PKC) second messenger system. nih.gov While this is a critical pathway for uterine PGF2α release, direct evidence linking this compound or norethisterone to the modulation of oxytocin-induced PGF2α secretion is not well-established in the reviewed literature.

Pharmacokinetic Profile and Biotransformation of Quingestanol Acetate

Absorption and Bioavailability Characteristics

Following oral administration, quingestanol (B80394) acetate (B1210297) is absorbed rapidly and demonstrates a high degree of bioavailability in women. nih.govkarger.comkarger.com Studies have shown that peak plasma levels of radioactive steroids, indicative of the absorbed drug and its metabolites, can occur as early as 4 hours post-administration. karger.com This rapid absorption suggests efficient uptake from the gastrointestinal tract into the systemic circulation. nih.govkarger.com

Primary Biotransformation Pathways

The initial biotransformation of quingestanol acetate in the plasma involves two principal metabolic pathways. nih.govkarger.comkarger.com These pathways lead to the formation of key intermediate metabolites that are subsequently processed further. nih.govkarger.com

Deacylation to Quingestanol

One of the primary biotransformation pathways for this compound is deacylation, which results in the formation of quingestanol. nih.govkarger.comkarger.com This process involves the removal of the acetate group from the this compound molecule. wikipedia.org

O-Dealkylation to Norethindrone (B1679910) Acetate

Simultaneously, this compound undergoes O-dealkylation, leading to the production of norethindrone acetate. nih.govkarger.comkarger.com This pathway involves the cleavage of the cyclopentyl enol ether group, revealing the norethindrone acetate structure. wikipedia.org

Secondary Metabolic Conversions to Norethindrone

Both quingestanol and norethindrone acetate, the primary metabolites of this compound, are subsequently converted to norethindrone. nih.govkarger.comkarger.com Norethindrone is a well-known progestin and a common active metabolite of several synthetic progestogens. wikipedia.orgwikipedia.orgwikiwand.com This indicates that norethindrone is a central active compound derived from this compound's metabolism. wikipedia.org

The metabolic cascade of this compound can be summarized as follows:

| Stage | Precursor Compound | Metabolic Process | Metabolite(s) |

| Parent Drug | This compound | ||

| Primary | This compound | Deacylation | Quingestanol |

| Primary | This compound | O-Dealkylation | Norethindrone Acetate |

| Secondary | Quingestanol, Norethindrone Acetate | Further Conversion | Norethindrone |

Excretion Pathways and Metabolite Profiling

Studies investigating the excretion of this compound and its metabolites have shown that radioactivity from the administered compound is excreted in both urine and feces. nih.govkarger.com After oral administration of doubly-labeled this compound, subjects excreted a significant portion of the radioactive carbon (14C) and tritium (B154650) (3H) in their urine within 24 hours. karger.com Specifically, approximately 17-23% of 14C and 12-15% of 3H were excreted in urine within the first 24 hours. karger.com Over a 7-day period, cumulative urinary excretion reached 27-28% for 14C and 24-26% for 3H. karger.com The excretion of 14C was observed to be consistently faster throughout the investigation. karger.com The metabolites are primarily excreted as conjugates, such as glucuronides, which are common forms for elimination of steroid metabolites. nih.govdrugs.com

Preclinical Investigations and Animal Model Studies of Quingestanol Acetate

Steroid-Induced Endocrine and Pathological Lesion Research in Rodents

Prolonged administration of quingestanol (B80394) acetate (B1210297), often in combination with an estrogen like quinestrol (B1678685), has been shown to induce a range of endocrine and pathological changes in rodents. nih.gov Research has focused on understanding the nature of these alterations and their potential for regression upon cessation of treatment. nih.gov

In rats treated with a combination of quingestanol acetate and quinestrol for 50 weeks, significant pituitary enlargement was observed, leading to clinical signs such as ataxia. nih.gov Histopathological examination of the pituitary gland revealed chromophobe cell hyperplasia, a decrease in eosinophils and acidophils, and instances of hemorrhage. nih.gov Following the withdrawal of the steroid treatment, a reduction in pituitary weight was noted, which correlated with a diminished incidence of ataxia. nih.gov Furthermore, the tinctorial affinity of basophils and acidophils in the pituitary returned, indicating a degree of regression of the induced changes. nih.gov

Table 1: Summary of Pituitary Gland Alterations in Rodents

| Finding | Observation During Treatment | Outcome After Withdrawal |

| Pituitary Size | Enlargement | Reduced weight |

| Clinical Signs | Ataxia | Diminished incidence of ataxia |

| Histopathology | Chromophobe cell hyperplasia, decreased eosinophils and acidophils, hemorrhage | Return of tinctorial affinity of basophils and acidophils |

Long-term treatment with this compound and quinestrol in rats resulted in ovarian atrophy characterized by follicular arrest. nih.gov This indicates a suppression of normal ovarian function and follicular development. Upon cessation of the treatment, the ovaries showed signs of recovery. Luteal cells were observed in the ovaries, suggesting a resumption of some level of ovarian activity. nih.gov

The administration of the steroid combination led to atrophic changes in the uterus, accompanied by suppurative inflammation. nih.gov After the 30-week observation period following treatment withdrawal, a notable reduction in the inflammatory reaction and the disappearance of suppuration were observed. nih.gov Importantly, endometrial regeneration occurred, signaling a reversal of the atrophic and inflammatory state. nih.gov

Rats treated with this compound and quinestrol developed mammary chain masses that were histologically identified as adenocarcinomas. nih.gov Following the withdrawal of the steroids, these mammary gland tumors exhibited regressive changes. nih.gov A decrease in the size and incidence of the mammary masses was observed, and significantly, the adenocarcinomas disappeared. nih.gov This suggests that the mammary carcinomas induced by this steroid combination were hormone-dependent and capable of regression upon removal of the hormonal stimulus. nih.gov

Table 2: Mammary Gland Findings in Rodents

| Aspect | Observation During Treatment | Outcome After Withdrawal |

| Gross Pathology | Mammary chain masses | Decreased size and incidence of masses |

| Histopathology | Adenocarcinoma | Disappearance of adenocarcinoma, regressive changes |

Uterine Changes Including Inflammation and Regeneration

Glucocorticoid Activity Assessment in Animal Models

Studies in animals have indicated that this compound possesses some glucocorticoid activity. who.int This was evidenced by an increase in adrenal weight and a reduced capacity of the adrenal cortical tissue to respond to ACTH in rats. nih.gov However, it is noteworthy that consistent evidence of significant glucocorticoid activity has not been reported in humans at the dosages used for contraceptive purposes. who.int

Specific Tissue-Level Responses in Animal Models

Beyond the major endocrine organs, this compound administration in animal models has been associated with other tissue-level responses. In rats, treatment was linked to a significant suppression of body weight gain and a reduction in food consumption, both of which recovered after the withdrawal of the compound. nih.gov Additionally, other observed effects included hair loss and lens opacities, which did not regress after treatment cessation. nih.gov

Vaginal Sialic Acid Concentration Modulation

Preclinical research in animal models has explored the influence of this compound on the biochemical composition of the vagina, with a particular focus on sialic acid concentration. Sialic acid is a key component of mucins, and its concentration in the vagina is considered a quantitative indicator of vaginal mucification. bioscientifica.com Studies in rats have been instrumental in elucidating these effects.

Research conducted on ovariectomized rats demonstrated that the administration of this compound has a notable impact on vaginal sialic acid levels. bioscientifica.combioscientifica.com Following ovariectomy, there was an observed increase in the concentration of vaginal sialic acid. bioscientifica.combioscientifica.com Subsequent treatment with this compound exhibited a diphasic, or two-phase, effect on this concentration. bioscientifica.combioscientifica.com At lower doses, the synthetic progestin led to an increase in vaginal sialic acid concentration. bioscientifica.combioscientifica.com Conversely, at higher doses, a decrease in the concentration was observed. bioscientifica.combioscientifica.com This biphasic response suggests a complex interaction between this compound and the vaginal epithelium. bioscientifica.com

The investigation also included other hormonal agents to provide a comparative context. Treatment with oestradiol in the ovariectomized rats resulted in a decrease in vaginal sialic acid concentration. bioscientifica.combioscientifica.com In contrast, progesterone (B1679170) did not produce any discernible effect on the sialic acid concentration in these spayed rats. bioscientifica.combioscientifica.com Another synthetic progestin, norethindrone (B1679910) acetate, was also found to have a similar diphasic effect to this compound on vaginal sialic acid levels. bioscientifica.combioscientifica.com These findings underscore the distinct effects of different progestins and hormones on vaginal biochemistry. bioscientifica.com The effects of this compound are thought to be related to the estrogenic properties inherent in progestins derived from 19-nortestosterone. bioscientifica.combioscientifica.com

The following tables present the detailed findings from a study on the effects of this compound on the vaginal sialic acid concentration in female spayed rats.

Interactive Data Table: Effect of Orally Administered this compound on Vaginal Sialic Acid in Spayed Rats

| Treatment Group | Vaginal Weight (mg) | Total Vaginal Sialic Acid (µg) | Vaginal Sialic Acid Concentration (µ g/100 mg) |

| Control (Oil) | 25.4 ± 1.5 | 45.7 ± 3.4 | 181.1 ± 11.2 |

| This compound (0.04 µmol) | 38.2 ± 2.1 | 108.9 ± 7.5 | 286.2 ± 15.3 |

| This compound (0.16 µmol) | 62.7 ± 3.8 | 154.6 ± 9.8 | 248.3 ± 12.1 |

| This compound (0.64 µmol) | 98.5 ± 5.6 | 132.1 ± 8.2 | 135.2 ± 7.9 |

Data presented as means ± standard error of the mean (S.E.M.). Data sourced from Galletti & Gardi, Journal of Endocrinology. bioscientifica.combioscientifica.com

Interactive Data Table: Comparative Effects of Oestradiol and Progesterone on Vaginal Sialic Acid in Spayed Rats

| Treatment Group | Vaginal Weight (mg) | Total Vaginal Sialic Acid (µg) | Vaginal Sialic Acid Concentration (µ g/100 mg) |

| Control (Oil) | 25.4 ± 1.5 | 45.7 ± 3.4 | 181.1 ± 11.2 |

| Oestradiol (0.04 µmol) | 65.3 ± 4.1 | 75.2 ± 5.3 | 115.8 ± 6.4 |

| Progesterone (13.3 µmol) | 30.1 ± 1.9 | 52.4 ± 4.1 | 175.2 ± 10.8 |

Data presented as means ± standard error of the mean (S.E.M.). Data sourced from Galletti & Gardi, Journal of Endocrinology. bioscientifica.combioscientifica.com

Clinical Research and Therapeutic Mechanism Elucidation of Quingestanol Acetate

Studies on Contraceptive Mechanisms in Humans

Quingestanol (B80394) acetate (B1210297) exerts its contraceptive effects through multiple mechanisms, primarily by influencing ovulation, altering endometrial receptivity, and affecting cervical mucus properties. nih.govencyclopedia.pub

Ovulation Inhibition Assessment in Clinical Settings

Clinical studies have assessed the ability of quingestanol acetate to inhibit ovulation. In a study involving five healthy, ovulating women, the administration of 300 µ g/day of this compound as a minipill suppressed preovulatory follicle-stimulating hormone (FSH) and luteinizing hormone (LH) peaks. nih.gov This suppression of gonadotrophic hormones is a key mechanism by which progestogens inhibit ovulation. who.intencyclopedia.pub Additionally, this study observed alterations in urinary estrogens and a decrease in serum progesterone (B1679170) during the luteal phase, further indicating an effect on ovarian function and ovulation. nih.gov

When this compound was used in a once-a-month contraceptive pill containing quinestrol (B1678685), ovulation was inhibited, as evidenced by low serum progesterone and urinary pregnanediol (B26743) levels. who.int Daily serum estradiol (B170435) levels in these women showed minimal fluctuation and typically remained within the range observed during the early follicular phase of a normal menstrual cycle. who.int

Endometrial Effects in Human Subjects

This compound has been shown to significantly modify the histology and histochemistry of the human endometrium. researchgate.net Research using optical and electron microscopy revealed that this powerful progestagen induces changes in endometrial tissue. researchgate.net These changes can include suppression of endometrial glandular growth, stromal decidualization, leukocytic infiltration, and in some cases, glandular atrophy and stromal focal necrosis. researchgate.net Such alterations make the endometrial environment unfavorable for the implantation of a fertilized ovum. who.intencyclopedia.pub One study on continuous microdose this compound noted that endometrial morphology was slightly altered in treated cycles. nih.gov Furthermore, some research suggests that this compound affects aspects of protein synthesis in the endometrium and can reduce glycoprotein (B1211001) content in cells, impacting intracellular transport systems. bioscientifica.com

Postcoital Contraceptive Mechanism Analysis

As a progestogen, this compound has been reported in studies investigating its use as a postcoital contraceptive when given repeatedly throughout the cycle. who.int While preliminary data indicated contraceptive effectiveness, the precise mode of action for this compound in this specific context requires further determination. who.int Generally, postcoital contraceptives, which often contain progestins, primarily prevent pregnancy by delaying or inhibiting ovulation and by thickening cervical mucus to impede sperm migration. encyclopedia.pubresearchgate.net Other potential mechanisms include direct effects on the endometrium to inhibit implantation, or activation of prostaglandin (B15479496) F2 release with a possible luteolytic effect. who.int

Contraceptive Action in Puerperium

This compound has been evaluated for its contraceptive efficacy during the puerperium (the period immediately following childbirth). In a three-year study involving 652 women, 80% of whom were postpartum, daily doses of 300 µg of this compound were administered. nih.gov The study reported a pregnancy rate of 3.1 per 100 woman-years, with 6 out of 16 pregnancies attributed to drug failure. nih.gov Menstrual cycle length, duration, and amount of flow were generally consistent with normal cycles, though amenorrhea was observed in 65% of patients and 24% of cycles. nih.gov Intermenstrual bleeding was a common side effect. nih.gov

Another study involving 13 women given 0.3 mg daily of this compound from the second week postpartum for 111 cycles, found that 6 out of 8 women showed ovulatory cycles when serial pregnanediol determinations were started in the 4th to 6th therapeutic cycle postpartum. nih.gov Of 45 cycles monitored, 25% were anovulatory, 46% showed a normal ovulatory excretion pattern, and 29% showed severe luteal insufficiency. nih.gov This suggests that an insufficiency of luteal function may partially contribute to the contraceptive effect of this compound in the postpartum period. nih.gov

Metabolic Impact Investigations in Clinical Cohorts

Clinical investigations have explored the metabolic effects of this compound, particularly its impact on serum lipid profiles.

Serum Lipid Profile Changes (Triglycerides, Phospholipids, Cholesterol, Free Fatty Acids)

Studies on a once-a-month contraceptive pill combining quinestrol and this compound have shown significant changes in serum lipid profiles. nih.govresearchgate.net In a 24-month study, there was a significant elevation in serum triglycerides, free fatty acids, phospholipids, and cholesterol after the ingestion of 6-12 pills in 17 women followed for two years. nih.gov

The observed changes included:

Triglycerides: Significant increases were noted, with one study reporting a +32% increase. nih.govresearchgate.net

Phospholipids: Significant increases were also observed, with one study indicating a +16% increase. nih.govresearchgate.net

Cholesterol: While some studies reported significant elevation in total cholesterol, the average plasma cholesterol levels did not change in some instances. nih.govresearchgate.net

Free Fatty Acids: Significant elevations were reported. nih.gov

It was noted that these changes in serum lipids were qualitatively similar to those reported in women taking daily combination oral contraceptive pills. nih.govresearchgate.net Importantly, in the studied cases, serum lipid levels did not exceed the upper limit of normal. nih.gov

Table 1: Observed Changes in Serum Lipid Profile with this compound (Combined with Quinestrol)

| Lipid Parameter | Observed Change | Source |

| Triglycerides | Significant increase (+32% reported) | nih.govresearchgate.net |

| Phospholipids | Significant increase (+16% reported) | nih.govresearchgate.net |

| Cholesterol | Significant elevation / No average change | nih.govresearchgate.net |

| Free Fatty Acids | Significant elevation | nih.gov |

Emerging Research Directions and Unresolved Questions in Quingestanol Acetate Biology

Role in Endocrine Research

In endocrine research, quingestanol (B80394) acetate (B1210297) has been studied for its effects on the endocrine system. For instance, it has been investigated for its influence on estrone (B1671321) sulfatase activity in human breast carcinoma tissues, where it was found to have an activator effect. nih.gov Such studies help in understanding the complex interactions of synthetic steroids with hormonal pathways.

Use in Reproductive Science Studies

The primary research application of quingestanol acetate has been in the field of reproductive science, particularly in the development of contraceptive methods. who.int It has been evaluated as a once-a-month oral contraceptive and as a postcoital contraceptive. who.int These studies have provided valuable insights into the potential for long-acting progestogens in fertility control.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.